4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAZKBGEOCYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2COC3=CC=CC=C23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran-3-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Dihydrobenzofuran Core
-
Electrophilic Substitution : The electron-rich dihydrobenzofuran ring (Source ) is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at positions 5 or 7.
-
Oxidation : The dihydrobenzofuran moiety may oxidize to fully aromatic benzofuran under strong oxidizing agents (e.g., DDQ, MnO₂).
Morpholine-Carbonitrile System
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Nitrile Hydrolysis : The nitrile group could hydrolyze to a carboxylic acid or amide under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions.
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Morpholine Ring Modifications : The morpholine nitrogen might undergo alkylation, acylation, or participate in nucleophilic ring-opening reactions.
Key Hypothetical Reactions
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nitrile hydrolysis | H₂SO₄ (conc.), reflux | 4-(2,3-dihydrobenzofuran-3-carbonyl)morpholine-3-carboxamide |
| Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-4-(2,3-dihydrobenzofuran-3-carbonyl)morpholine-3-carbonitrile |
| Mannich cyclization | HCHO, RNH₂, EtOH, 25°C | Polycyclic derivatives via C–N bond formation |
Supporting Evidence from Analogous Systems
-
Dihydrobenzofuran Reactivity : Rh(III)-catalyzed C–H activation (Source ) and BF₃·OEt₂-mediated cyclizations (Source ) highlight the feasibility of functionalizing dihydrobenzofuran cores.
-
Morpholine Derivatives : Morpholine nitriles are known to participate in cycloadditions and serve as intermediates in medicinal chemistry (Source ).
Research Gaps and Recommendations
No experimental data for 4-(2,3-dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile were found in the surveyed literature. Future studies should:
Scientific Research Applications
Pharmacological Studies
Research indicates that derivatives of benzofuran compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been studied for its effects on the cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation and immune response regulation .
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives possess significant anticancer properties. For instance, a series of related compounds showed effectiveness against human ovarian cancer cell lines, indicating potential applications in cancer therapy . The specific compound's structure allows it to interact with cellular pathways involved in tumor growth and metastasis.
Synthetic Methodologies
The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile often involves multi-step reactions that include the formation of the benzofuran ring followed by the introduction of the morpholine and carbonitrile functionalities. Various synthetic routes have been documented, showcasing the versatility of this compound in organic synthesis .
Case Studies
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Differences :
- Target Compound vs. Carboxamide Analogue : Replacing the carboxamide (polar, hydrogen-bonding) with a morpholine-linked nitrile reduces hydrogen-bonding capacity but increases steric bulk and electronic withdrawal. This may lower aqueous solubility but enhance metabolic stability .
- Nitrile vs.
Physicochemical Properties
A hypothetical comparison based on structural features is outlined below:
Notes:
- The morpholine ring in the target compound likely improves polarity versus dimethylaminopropyl chains, balancing solubility and membrane permeability.
- Nitrile groups generally reduce solubility compared to carboxamides but improve stability against enzymatic degradation .
Biological Activity
The compound 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. The process includes the formation of the benzofuran ring, followed by the introduction of the morpholine group and carbonitrile functionality.
General Synthetic Route:
- Formation of Benzofuran: The benzofuran moiety is synthesized through cyclization reactions involving appropriate phenolic precursors.
- Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions.
- Carbonitrile Addition: The carbonitrile group is added through a reaction with a suitable nitrile source under controlled conditions.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. A study highlighted that compounds related to benzofuran structures demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, compounds derived from 2,3-dihydrobenzofuran showed IC50 values as low as 2.20 μM against HCT15 cells and 2.37 μM against MM231 cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 |
| Compound 35 | HCT15 (Colon) | 2.37 |
| Compound 36 | NCI-H460 (Lung) | 10 |
Antibacterial and Antifungal Properties
Benzofuran derivatives have also been investigated for their antibacterial and antifungal activities. A review summarized various studies indicating that these compounds could inhibit bacterial growth effectively, with some derivatives showing promising results against resistant strains .
The mechanisms underlying the biological activities of these compounds often involve interaction with specific molecular targets:
- Enzyme Inhibition: Many benzofuran derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation: Some compounds have been identified as selective agonists for cannabinoid receptors, which play roles in pain modulation and inflammation .
Case Studies
-
Case Study on Anticancer Activity:
A series of benzofuran derivatives were synthesized and tested for their anticancer activity against human ovarian cancer cell lines. Among them, compound 36 exhibited notable growth inhibition rates across multiple cancer types, suggesting broad-spectrum anticancer potential . -
Study on Antimicrobial Effects:
Another study evaluated the antimicrobial properties of various substituted benzofurans against common pathogens. Results indicated that certain derivatives had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholine-3-carbonitrile, and how are intermediates like 2,3-Dihydro-1-benzofuran-3-carbonyl chloride synthesized?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of 2,3-Dihydro-1-benzofuran-3-carbonyl chloride : Starting from 2,3-dihydro-1-benzofuran, chlorination with thionyl chloride (SOCl₂) under reflux introduces the reactive carbonyl chloride group .
Coupling with morpholine-3-carbonitrile : The carbonyl chloride intermediate reacts with morpholine-3-carbonitrile (CAS 97039-63-9) in the presence of a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
- Characterization : Intermediate purity is confirmed via TLC and NMR, while the final product requires LC-MS and elemental analysis.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm).
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and bond angles, particularly for the morpholine and benzofuran moieties.
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking studies : Tools like AutoDock Vina model interactions with proteins (e.g., PD-L1 ) by simulating ligand-receptor binding. Focus on the morpholine nitrogen and benzofuran carbonyl as potential hydrogen-bond donors/acceptors.
- DFT calculations : Gaussian software optimizes the molecular geometry to calculate frontier orbitals (HOMO-LUMO), predicting sites for nucleophilic/electrophilic attacks .
- MD simulations : GROMACS assesses stability in solvated systems, particularly for membrane permeability in drug design.
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP-based) by standardizing IC₅₀ values relative to controls.
- Receptor heterogeneity : Use heterologous expression systems (e.g., HEK293 cells) to isolate target-specific effects, as overlapping receptor responses in native tissues can skew data .
- Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from divergent methodologies to identify confounding variables (e.g., solvent polarity, assay temperature) .
Q. How does the electronic nature of substituents on the benzofuran ring influence reaction pathways in derivatization?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Fluorine or bromine substituents (as in related compounds ) increase carbonyl electrophilicity, favoring nucleophilic acyl substitutions (e.g., with amines or thiols).
- Steric effects : Substituents at the 3-position hinder access to the carbonyl, necessitating bulky base catalysts (e.g., DBU) or polar aprotic solvents (DMF) to enhance reactivity .
- Kinetic profiling : Monitor reaction progress via in-situ IR to optimize conditions for competing pathways (e.g., oxidation vs. reduction).
Data Analysis & Experimental Design
Q. What methodologies are recommended for analyzing crystallographic data of this compound when twinning or disorder is observed?
- Methodological Answer :
- Twinning refinement : Use SHELXL to apply a TWIN law and HKLF5 format for overlapping reflections.
- Disorder modeling : Split positions for flexible groups (e.g., morpholine ring) with PART and SIMU instructions, constrained by similarity of thermal parameters.
- Validation tools : Check R-factor gaps (Δ/σ < 0.05) and PLATON’s ADDSYM to detect missed symmetry.
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., ACN vs. THF ), and catalyst loading to identify robust parameters.
- In-line analytics : Use ReactIR to detect intermediates and quench reactions at >90% conversion.
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% by HPLC).
Contradiction Handling & Validation
Q. How should researchers address discrepancies between computational binding predictions and empirical activity data?
- Methodological Answer :
- Force field calibration : Re-parameterize charges for the nitrile group using RESP fitting in AmberTools to improve docking accuracy.
- Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions overlooked in vacuum models .
- Experimental validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and reconcile with docking scores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
